N-Hydroxy-N'-(4-phenylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’-(4-phenylbutyl)urea is a chemical compound belonging to the class of N-substituted ureas These compounds are characterized by the substitution of one of the nitrogen atoms in the urea molecule with an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-(4-phenylbutyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the need for silica gel purification .
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including N-Hydroxy-N’-(4-phenylbutyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, but it remains one of the few methods assertively used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-(4-phenylbutyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-hydroxy derivatives, while reduction reactions may yield N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-Hydroxy-N’-(4-phenylbutyl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-(4-phenylbutyl)urea involves its interaction with specific molecular targets and pathways. For example, as a urease inhibitor, it interacts with the urease enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the virulence of urease-producing bacteria and potentially treat related infections.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-N’-(4-phenylbutyl)urea include:
- N-Hydroxy-N’-(m-methylphenyl)urea
- N-Hydroxy-N’-(m-methoxyphenyl)urea
- N-Hydroxy-N’-(propyl)urea
- N-Hydroxy-N’-(butyl)urea
Uniqueness
N-Hydroxy-N’-(4-phenylbutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylbutyl group enhances its potential as a urease inhibitor and its applications in various fields, making it a compound of significant interest in scientific research.
Properties
CAS No. |
919996-58-0 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-hydroxy-3-(4-phenylbutyl)urea |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-15)12-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H2,12,13,14) |
InChI Key |
BOLRQTFQTGROAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.